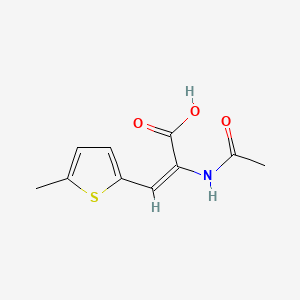
Bis(dimethylglyoximato)cobalt(II), 98per cent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dimethylglyoximato)cobalt(II) is a coordination compound with the chemical formula Co(C4H7N2O2)2. It is known for its distinctive red color and is often used as a catalyst in various chemical reactions. This compound is particularly notable for its role in catalytic chain transfer polymerization, where it acts as an efficient chain transfer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(dimethylglyoximato)cobalt(II) typically involves the reaction of cobalt(II) chloride with dimethylglyoxime in the presence of a base such as sodium hydroxide. The reaction is carried out in a methanol solution under nitrogen atmosphere to prevent oxidation. The process can be summarized as follows:
- Dissolve cobalt(II) chloride and dimethylglyoxime in methanol.
- Add sodium hydroxide dropwise to the solution while stirring.
- The formation of the cobalt(II) complex is indicated by a color change to deep red-brown.
- The product is then isolated by filtration and washed with water to remove impurities .
Industrial Production Methods: In industrial settings, the production of bis(dimethylglyoximato)cobalt(II) follows similar principles but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process involves continuous monitoring of temperature, pH, and reactant concentrations to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Bis(dimethylglyoximato)cobalt(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) complexes under specific conditions.
Substitution: The dimethylglyoximato ligands can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Common reducing agents include sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents and elevated temperatures.
Major Products:
Oxidation: Formation of cobalt(III) complexes.
Reduction: Formation of cobalt(I) complexes.
Substitution: Various cobalt complexes with different ligands depending on the reagents used
Scientific Research Applications
Bis(dimethylglyoximato)cobalt(II) has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of metal-based drugs.
Mechanism of Action
The mechanism of action of bis(dimethylglyoximato)cobalt(II) primarily involves its ability to act as a catalyst in various chemical reactions. The compound’s cobalt center can undergo redox changes, facilitating electron transfer processes. In catalytic chain transfer polymerization, the cobalt center interacts with growing polymer chains, transferring the radical site and thus controlling the polymerization process. This results in the formation of polymers with desired molecular weights and properties .
Comparison with Similar Compounds
Bis(diphenylglyoximato)cobalt(II): Similar structure but with diphenylglyoxime ligands.
Bis(acetylacetonato)cobalt(II): Contains acetylacetonate ligands instead of dimethylglyoxime.
Bis(salicylaldehydeoximato)cobalt(II): Features salicylaldehyde oxime ligands.
Uniqueness: Bis(dimethylglyoximato)cobalt(II) is unique due to its high efficiency as a chain transfer agent in polymerization reactions. Its ability to form stable complexes with various ligands also makes it versatile for different applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a preferred choice in many catalytic processes .
Properties
CAS No. |
15523-18-9 |
|---|---|
Molecular Formula |
C6H6ClN |
Molecular Weight |
0 |
Synonyms |
Bis(dimethylglyoximato)cobalt(II), 98% |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-(prop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B1175299.png)

![Hydrogen [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B1175311.png)
